molecular formula C15H13N3 B8262885 2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile

2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile

Cat. No.: B8262885
M. Wt: 235.28 g/mol
InChI Key: HWSXOYAXORLZLH-UHFFFAOYSA-N
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Description

2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile typically involves the condensation of 1-ethyl-2-methylquinolin-4(1H)-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ylidene intermediate. The reaction is conducted under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    1-ethyl-2-methylquinolin-4(1H)-one: A precursor in the synthesis of 2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile.

    Malononitrile: Another precursor used in the synthesis.

Uniqueness

This compound stands out due to its unique ylidene structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1-ethyl-2-methylquinolin-4-ylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-3-18-11(2)8-14(12(9-16)10-17)13-6-4-5-7-15(13)18/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSXOYAXORLZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C#N)C#N)C2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile
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2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile
Reactant of Route 3
2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile
Reactant of Route 4
2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile
Reactant of Route 5
2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile
Reactant of Route 6
2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile

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